![molecular formula C11H5ClN4O4S2 B3002623 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865288-21-7](/img/structure/B3002623.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves the preparation of derivatives with various substituents. In one study, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which included chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents on the benzene ring. Additionally, carbohydrazide derivatives bearing heterocyclic moieties were created . Another research synthesized a series of 2- and 3-nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains by treating thiophenecarbonyl chloride with the appropriate (protected) omega-aminoalkylamine . These methods could potentially be adapted for the synthesis of this compound by incorporating the relevant oxadiazolyl and nitrothiophene functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various techniques. X-ray diffraction analysis data was used to unambiguously assign the structure of one of the synthesized compounds, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This suggests that similar analytical techniques could be employed to determine the precise molecular structure of this compound, ensuring the correct placement of substituents and confirmation of the oxadiazolyl and nitrothiophene groups.
Chemical Reactions Analysis
The chemical reactivity of nitrothiophene derivatives has been explored, particularly in the context of their potential as radiosensitizers and bioreductively activated cytotoxins . The presence of nitro groups in these compounds suggests that they may undergo reduction reactions under certain biological conditions, which could be a key factor in their cytotoxic activity. The oxadiazolyl group in this compound may also contribute to its reactivity profile, potentially participating in nucleophilic substitution reactions or acting as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. The antioxidant activity of certain synthesized compounds was evaluated using the DPPH radical scavenging method and reducing power assay, with some derivatives showing higher antioxidant activity than ascorbic acid . This indicates that the nitro and oxadiazolyl substituents may confer significant antioxidant properties. Additionally, the solubility, stability, and toxicity of nitrothiophene derivatives were considered in the context of their use as radiosensitizers, with systemic toxicity observed at higher doses . These findings suggest that careful consideration of the dosage and administration route is necessary for the safe use of such compounds.
科学的研究の応用
Antidiabetic Applications : A study by Lalpara et al. (2021) synthesized derivatives similar to the compound , evaluating their antidiabetic activity. The compounds were tested using the α-amylase inhibition assay, demonstrating potential for antidiabetic treatment.
Anticancer Properties : Research by Adimule et al. (2014) focused on the synthesis of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety, studying their anticancer properties on various cell lines. This highlights the compound's relevance in cancer research.
Antimycobacterial Screening : Nayak et al. (2016) conducted a study on N-substituted amide derivatives of a similar compound, revealing significant antitubercular activity against Mycobacterium tuberculosis. This study, available here, underscores the potential of these compounds in treating tuberculosis.
Antioxidant Activity : Tumosienė et al. (2019) synthesized derivatives of the compound and tested their antioxidant activities, as detailed in their study here. Some compounds exhibited potent antioxidant properties, surpassing even known antioxidants like ascorbic acid.
Anticancer Evaluation : Ravinaik et al. (2021) evaluated substituted benzamides, which are structurally related to the compound , for their anticancer activity against various cancer cell lines. The study is available here.
Radiosensitizers and Cytotoxins : A study by Threadgill et al. (1991) on nitrothiophene derivatives, structurally similar to the target compound, showed potential as radiosensitizers and cytotoxins for cancer therapy.
Antidiarrheal Agents : Adelstein et al. (1976) explored 1,3,4-oxadiazole derivatives for their antidiarrheal properties, as seen in this study.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN4O4S2/c12-7-3-1-6(21-7)10-14-15-11(20-10)13-9(17)5-2-4-8(22-5)16(18)19/h1-4H,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZZYQSEIDQRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

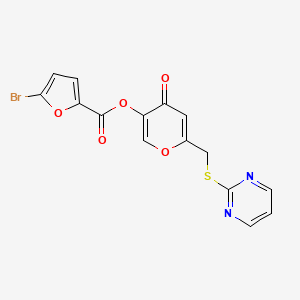
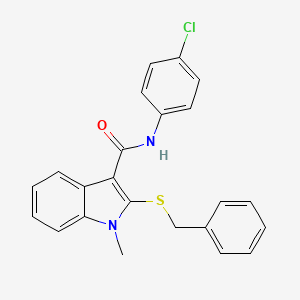
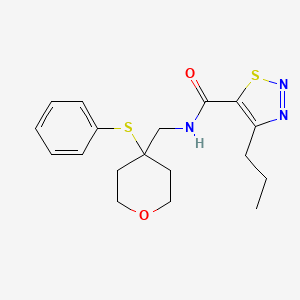
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)
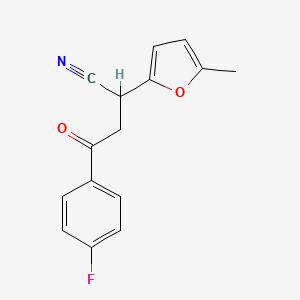
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B3002548.png)
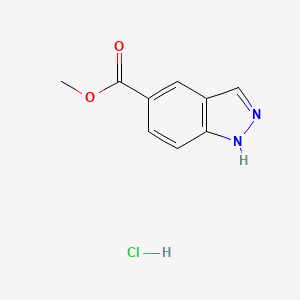
![N-(3,4-dimethoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002553.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002555.png)
![1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea](/img/structure/B3002556.png)
![(2S,3R)-3-Ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3002557.png)
![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)
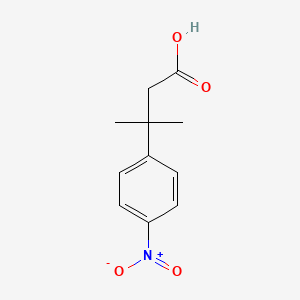
![1-(2-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3002563.png)